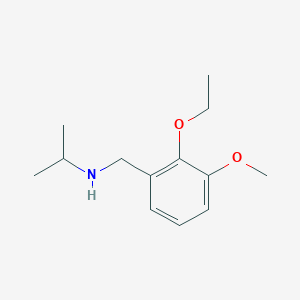![molecular formula C14H20N2 B262723 N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262723.png)
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine, also known as DPA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. DPA is a tertiary amine and is commonly used as a reagent in organic synthesis due to its ability to act as a nucleophile. In
科学研究应用
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent probe for the detection of metal ions, and as a ligand in the development of catalysts. Additionally, this compound has been shown to have potential applications in the field of medicinal chemistry, specifically as a potential treatment for Alzheimer's disease.
作用机制
The mechanism of action of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine is not well understood, but it is believed to act as a nucleophile due to the presence of the tertiary amine and propargyl functional groups. Additionally, this compound has been shown to interact with metal ions, specifically zinc and copper, which may play a role in its potential therapeutic applications.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects, including the ability to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease. Additionally, this compound has been shown to have antioxidant properties and may have potential applications in the treatment of oxidative stress-related diseases.
实验室实验的优点和局限性
One advantage of using N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine in lab experiments is its ability to act as a nucleophile, which makes it a useful reagent in organic synthesis. Additionally, this compound has been shown to have potential therapeutic applications, which may make it a useful tool in the development of new drugs. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
未来方向
There are several future directions for the research and development of N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine. One potential direction is the development of new catalysts using this compound as a ligand. Additionally, further research into the potential therapeutic applications of this compound, specifically in the treatment of Alzheimer's disease, may lead to the development of new drugs. Finally, the development of new methods for the synthesis of this compound may lead to increased yields and lower costs, making it a more accessible reagent for use in lab experiments.
合成方法
N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine can be synthesized using a variety of methods, including the reaction of propargyl bromide with N,N-dimethylpropylamine in the presence of a base such as sodium hydride. Another method involves the reaction of 3-bromopropylamine with phenylacetylene in the presence of a palladium catalyst. Both of these methods result in the formation of this compound with high yields.
属性
分子式 |
C14H20N2 |
|---|---|
分子量 |
216.32 g/mol |
IUPAC 名称 |
N//',N//'-dimethyl-N-(3-phenylprop-2-ynyl)propane-1,3-diamine |
InChI |
InChI=1S/C14H20N2/c1-16(2)13-7-12-15-11-6-10-14-8-4-3-5-9-14/h3-5,8-9,15H,7,11-13H2,1-2H3 |
InChI 键 |
PLTOWQMFVHUJLQ-UHFFFAOYSA-N |
SMILES |
CN(C)CCCNCC#CC1=CC=CC=C1 |
规范 SMILES |
CN(C)CCCNCC#CC1=CC=CC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![Methyl 4-{5-[(prop-2-en-1-ylamino)methyl]furan-2-yl}benzoate](/img/structure/B262643.png)
![N-[4-(diethylamino)benzyl]-N-(4-methoxybenzyl)amine](/img/structure/B262644.png)
![N-(2-chlorobenzyl)-N-{3-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]propyl}amine](/img/structure/B262648.png)
![1-[4-(5-{[(5-amino-1H-tetraazol-1-yl)amino]methyl}-2-furyl)phenyl]ethanol](/img/structure/B262650.png)

![[2-Bromo-4-(hydroxymethyl)-6-methoxyphenoxy]acetonitrile](/img/structure/B262652.png)

![N-[4-(benzyloxy)-3,5-dichlorobenzyl]-N-methylamine](/img/structure/B262654.png)


![1-(piperidin-4-yl)-N-[4-(prop-2-en-1-yloxy)benzyl]methanamine](/img/structure/B262659.png)
![N-{3-[(4-fluorobenzyl)oxy]benzyl}-N-(4-piperidinylmethyl)amine](/img/structure/B262660.png)
![2-[(3-Bromo-4-ethoxybenzyl)amino]-1-butanol](/img/structure/B262665.png)